
9-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C25H30O4 and its molecular weight is 394.511. The purity is usually 95%.
BenchChem offers high-quality 9-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Compounds similar to 9-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione have been synthesized and tested for their antibacterial properties. A study by Retnosari et al. (2021) demonstrated that such compounds exhibit significant antibacterial activity against various bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa. This suggests potential applications in the development of new antibacterial agents.
Antimicrobial Screening
The derivatives of xanthene dione have been evaluated for their antimicrobial properties. Angajala et al. (2017) synthesized novel derivatives and found them to have good to excellent antibacterial and antifungal activities, as detailed in their study Angajala et al. (2017). These findings indicate potential use in creating antimicrobial agents.
Photophysical Properties
The optical behaviors of xanthenediones have been explored, highlighting their potential in photophysical applications. Verma et al. (2011) investigated the UV–vis and fluorescence spectroscopy of these compounds, revealing significant potential for use in optical materials or sensors Verma et al. (2011).
Anticancer Agent Evaluation
Certain xanthene dione derivatives have shown promising anti-proliferative properties against cancer cell lines. A study by Mulakayala et al. (2012) reported that some synthesized compounds displayed good anticancer activity, suggesting potential in cancer therapy Mulakayala et al. (2012).
Crystal Structures and Conformations
The crystal structures of various xanthene dione derivatives have been analyzed, providing insights into their molecular conformations and potential applications in material science. For instance, Shi et al. (2007) studied the crystal structures of certain derivatives, revealing details about their molecular geometry Shi et al. (2007).
Synthesis Techniques
Various studies have focused on the synthesis techniques of xanthene dione derivatives, which is crucial for their practical applications. Navarro et al. (2016) demonstrated an environmentally friendly synthesis method for a related compound, indicating potential for sustainable production Navarro et al. (2016).
Propiedades
IUPAC Name |
9-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O4/c1-6-28-16-9-7-15(8-10-16)21-22-17(26)11-24(2,3)13-19(22)29-20-14-25(4,5)12-18(27)23(20)21/h7-10,21H,6,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILBWVRTXSNGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

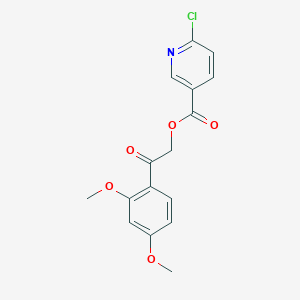
![N'-[(E)-(3-Nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2881543.png)
![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2881545.png)
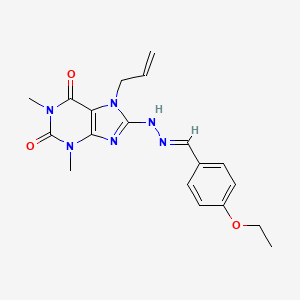
![3-(Dimethylamino)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2881549.png)
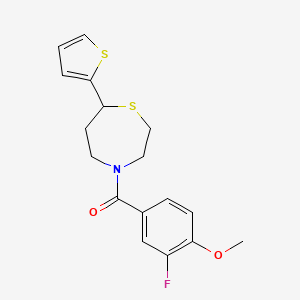
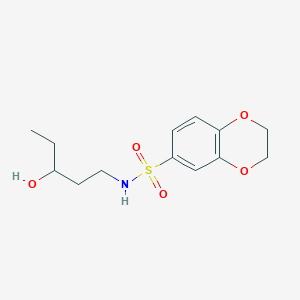
![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881553.png)
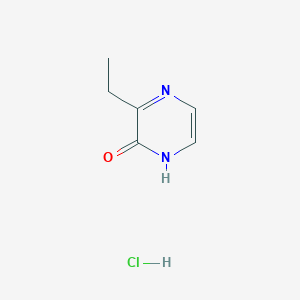
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2881559.png)
![N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2881560.png)
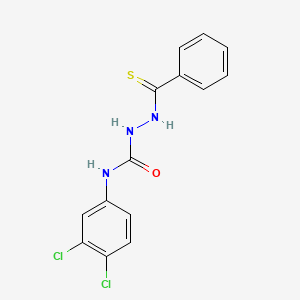
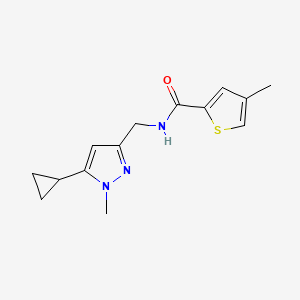
![3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2881565.png)